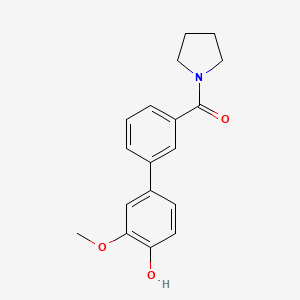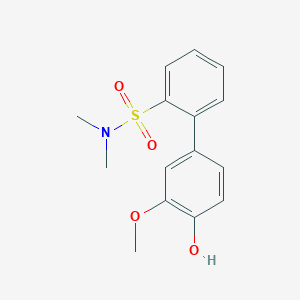![molecular formula C19H21NO3 B6380483 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261989-83-6](/img/structure/B6380483.png)
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2M5PPCP95) is an organic compound which has been studied for its potential applications in a variety of scientific and medical fields. It is a white crystalline solid with a melting point of 132-133°C and a boiling point of 306°C. It is soluble in water, ethanol, and acetone, and is insoluble in chloroform. 2M5PPCP95 is a derivative of piperidine, a cyclic amine found in many alkaloid compounds.
Scientific Research Applications
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been studied for its potential application in several scientific and medical fields. It has been investigated for its use in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a catalyst for organic reactions. It has also been studied for its potential use as an antioxidant and as an inhibitor of the enzyme acetylcholinesterase.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the brain, which can lead to increased cognitive function.
Biochemical and Physiological Effects
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been studied for its potential to affect biochemical and physiological processes in the body. Studies have shown that it can inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased cognitive function, improved mood, and increased alertness. It has also been shown to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is water soluble, making it easy to work with in aqueous solutions. A limitation is that it is not very stable, and can easily degrade in the presence of light and oxygen.
Future Directions
There are several potential future directions for the research and application of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. One potential direction is to further investigate the compound’s potential use as an antioxidant and acetylcholinesterase inhibitor. Another potential direction is to investigate the compound’s potential use in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore the compound’s potential use as a corrosion inhibitor and catalyst for organic reactions. Finally, further research could be conducted to explore the compound’s potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Synthesis Methods
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a three-step process. The first step is the condensation of piperidine-1-carbonyl chloride with 2-methoxy-5-hydroxybenzaldehyde. This reaction produces 2-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol. The second step is the reduction of the aldehyde group to the corresponding alcohol using sodium borohydride. The third step is the recrystallization of the product in ethanol.
properties
IUPAC Name |
[4-(3-hydroxy-4-methoxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-10-9-16(13-17(18)21)14-5-7-15(8-6-14)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDVOHKUZKNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685803 |
Source


|
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261989-83-6 |
Source


|
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














